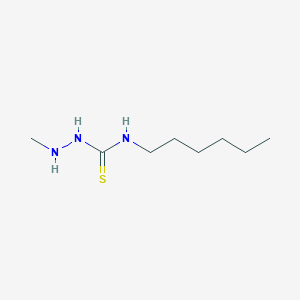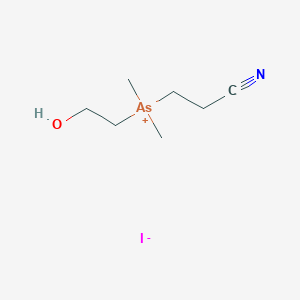![molecular formula C23H32N4O2 B14383968 N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 88421-28-7](/img/structure/B14383968.png)
N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenylpyridazinyl moiety, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylpyridazinyl core, the introduction of the hexyl chain, and the final coupling with the cyclohexylurea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-[3-(4-morpholinyl)propyl]urea
- N-Cyclohexyl-N’-[3-hydroxypropyl]urea
- N-Cyclohexyl-N’-[1-(hydroxymethyl)propyl]urea
Uniqueness
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
88421-28-7 |
|---|---|
Fórmula molecular |
C23H32N4O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C23H32N4O2/c28-22-16-15-21(19-11-5-3-6-12-19)26-27(22)18-10-2-1-9-17-24-23(29)25-20-13-7-4-8-14-20/h3,5-6,11-12,15-16,20H,1-2,4,7-10,13-14,17-18H2,(H2,24,25,29) |
Clave InChI |
GBKWZRMHFWGQFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NCCCCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


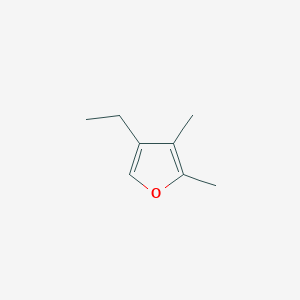


![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
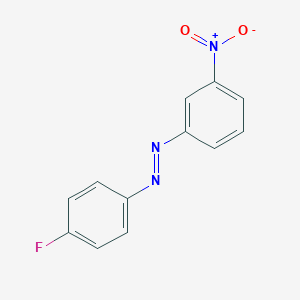
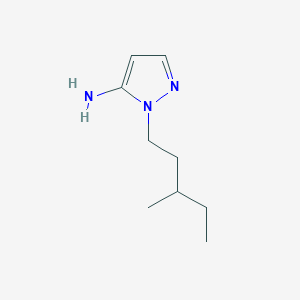
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)


oxophosphanium](/img/structure/B14383937.png)
